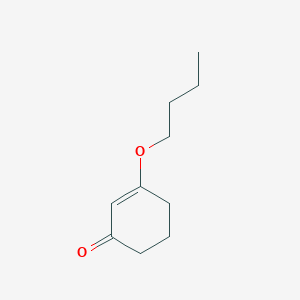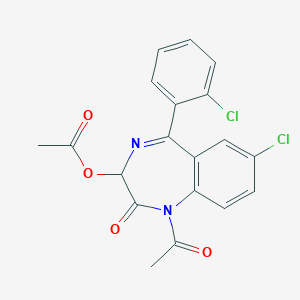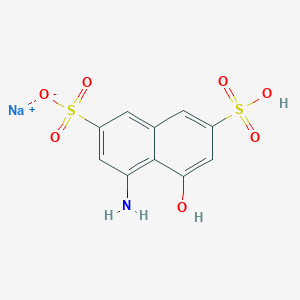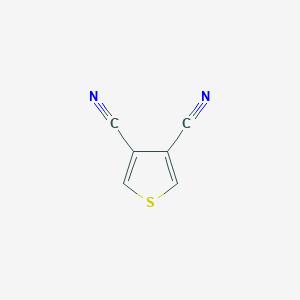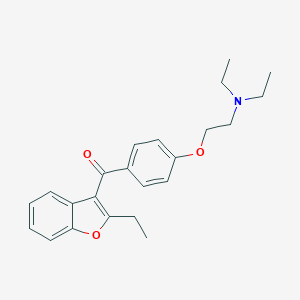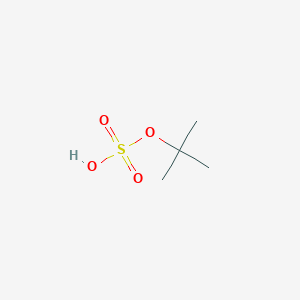
Tert-butyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl hydrogen sulfate, also known as TBHS, is a chemical compound with the molecular formula C4H10O4S. It is a colorless liquid that is commonly used as a sulfating agent in various chemical reactions. TBHS is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and flavors.
Mecanismo De Acción
Tert-butyl hydrogen sulfate acts as a sulfating agent by adding a sulfonic acid group to organic molecules. This reaction occurs through a mechanism known as electrophilic substitution, in which the sulfur atom in Tert-butyl hydrogen sulfate acts as an electrophile and attacks the carbon atom in the organic molecule. The resulting sulfonic acid group greatly enhances the solubility and reactivity of the organic molecule.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl hydrogen sulfate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong irritant and can cause skin and eye irritation upon contact. Ingestion or inhalation of Tert-butyl hydrogen sulfate can also cause respiratory and gastrointestinal irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl hydrogen sulfate is a highly versatile sulfating agent that can be used in a wide range of chemical reactions. It is also relatively inexpensive and easy to handle. However, Tert-butyl hydrogen sulfate is a strong irritant and can be hazardous to handle without proper safety precautions. It is also highly reactive and can react with a wide range of organic molecules, which can make it difficult to control the reaction conditions.
Direcciones Futuras
There are several potential future directions for research on Tert-butyl hydrogen sulfate. One area of interest is the development of new synthetic methods for Tert-butyl hydrogen sulfate that are more efficient and environmentally friendly. Another area of interest is the use of Tert-butyl hydrogen sulfate in the synthesis of new organic compounds with unique properties and applications. Finally, there is also potential for research on the toxicological effects of Tert-butyl hydrogen sulfate and its impact on human health and the environment.
Métodos De Síntesis
Tert-butyl hydrogen sulfate can be synthesized by reacting tert-butanol with sulfur trioxide. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified by distillation to obtain pure Tert-butyl hydrogen sulfate.
Aplicaciones Científicas De Investigación
Tert-butyl hydrogen sulfate is widely used in scientific research as a sulfating agent. It is commonly used to introduce sulfonic acid groups into organic molecules, which can greatly enhance their solubility and reactivity. Tert-butyl hydrogen sulfate is also used as a catalyst in various chemical reactions, including esterification, etherification, and alkylation.
Propiedades
Número CAS |
17011-26-6 |
|---|---|
Nombre del producto |
Tert-butyl hydrogen sulfate |
Fórmula molecular |
C4H10O4S |
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
tert-butyl hydrogen sulfate |
InChI |
InChI=1S/C4H10O4S/c1-4(2,3)8-9(5,6)7/h1-3H3,(H,5,6,7) |
Clave InChI |
FVBHYZVVSXFCOO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OS(=O)(=O)O |
SMILES canónico |
CC(C)(C)OS(=O)(=O)O |
Sinónimos |
Sulfuric acid hydrogen tert-butyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



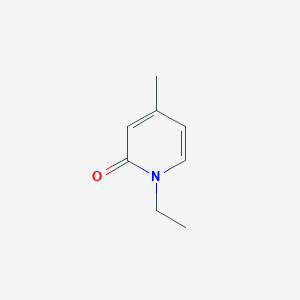
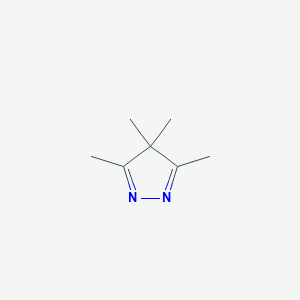
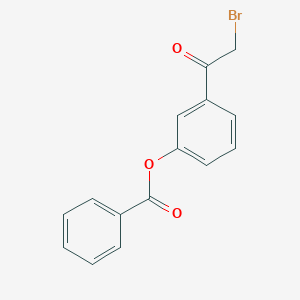
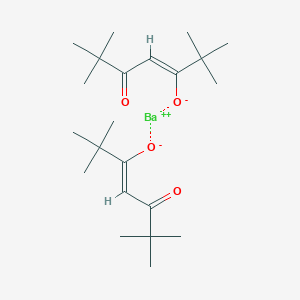
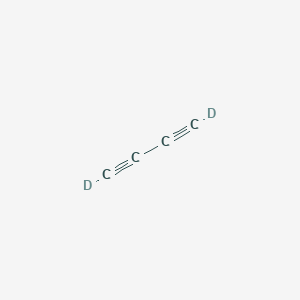
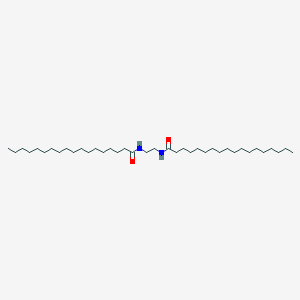
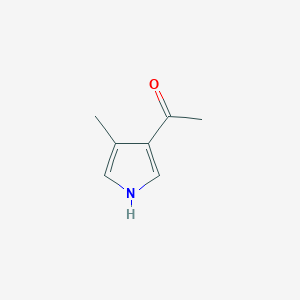
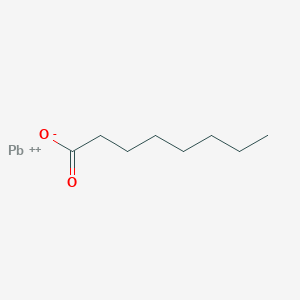
![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)
